(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime
Description
Properties
IUPAC Name |
(NE)-N-(5-methyl-5,6-dihydropyrrolo[1,2-b][1,2,4]triazol-7-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4-2-5(9-11)6-7-3-8-10(4)6/h3-4,11H,2H2,1H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHGAYXWAOUAGO-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO)C2=NC=NN12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=N\O)/C2=NC=NN12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reagents. Advanced techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxime Functional Group Reactivity
The oxime group (–N–OH) in the compound is typically involved in:
-
Condensation reactions with aldehydes/ketones to form nitrones.
-
Cyclization reactions under acidic or thermal conditions to form heterocyclic scaffolds.
-
Nucleophilic substitutions at the nitrogen or oxygen atoms, particularly in metal-catalyzed cross-couplings .
Triazole Ring Reactivity
The triazole core participates in:
-
Electrophilic substitutions at nitrogen atoms, often directing substituents to the 3- or 5-positions.
-
Ring-opening reactions under strong acidic or basic conditions, forming intermediates for fused heterocycles .
Pyrrole Ring Reactivity
The pyrrole moiety undergoes:
-
Electrophilic aromatic substitution (e.g., halogenation, nitration) at the α-positions.
-
Oxidation reactions with agents like KMnO₄, leading to ring expansion or degradation .
Key Reaction Pathways
Research Findings
-
Anti-necroptotic activity : Derivatives of 6,7-dihydro-5H-pyrrolo[1,2-b] triazole exhibit RIPK1 inhibition via allosteric binding, suggesting potential for tailored modifications of the oxime group to enhance potency .
-
Synthetic limitations : Oxime-containing analogs show reduced stability under prolonged storage in polar solvents (e.g., DMSO), necessitating inert atmospheres for handling .
Comparative Reactivity Table
| Functional Group | Reactivity Priority | Common Reagents | Observed Byproducts |
|---|---|---|---|
| Oxime (–N–OH) | High | NH₂OH·HCl, AcCl | Nitriles, imines |
| Triazole (1,2,4) | Moderate | POCl₃, R-X | Ring-opened amides |
| Pyrrole | Low | HNO₃, Br₂ | Over-oxidized lactams |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structure of (E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime allows it to interact with specific biological targets involved in cancer progression. For instance, derivatives of pyrrolo[1,2-b][1,2,4]triazoles have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier enhances its therapeutic potential .
3. Modulation of Enzymatic Activity
(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime has been identified as a modulator of various enzymes involved in metabolic pathways. Its role as an allosteric modulator can influence enzyme activity and potentially lead to new therapeutic strategies for metabolic disorders .
Agricultural Applications
1. Pesticidal Properties
The compound exhibits pesticidal activity against certain pests affecting crops. Its mechanism involves disrupting the biological processes of target organisms, making it a candidate for developing environmentally friendly pesticides .
2. Plant Growth Regulation
Research has demonstrated that (E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime can act as a plant growth regulator. It promotes growth by enhancing photosynthetic efficiency and nutrient uptake in plants .
Comprehensive Data Table
Case Studies
Case Study 1: Anticancer Research
A study published in 2024 investigated the effects of various pyrrolo[1,2-b][1,2,4]triazole derivatives on cancer cell lines. The results indicated that (E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime exhibited significant cytotoxicity against breast cancer cells through the induction of apoptosis via mitochondrial pathways .
Case Study 2: Neuroprotection
In a 2023 study exploring neuroprotective compounds for Alzheimer's disease treatment, (E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime was shown to reduce oxidative stress markers in neuronal cells. This suggests its potential utility in developing therapies aimed at neurodegeneration prevention .
Mechanism of Action
The mechanism of action of (E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pyrrolo[1,2-b][1,2,4]triazole ring system may also play a role in stabilizing the compound’s interaction with its targets, thereby modulating biological activity.
Comparison with Similar Compounds
The following analysis compares “(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime” with structurally and functionally related compounds, focusing on molecular features, synthesis, and biological activities.
Structural Analogues
Key Observations :
- Core Heterocycle: The pyrrolo-triazole scaffold in the target compound shares structural homology with thiazolo-triazinones (e.g., anticonvulsant agents) and gamma-secretase modulators (e.g., Alzheimer’s drug candidates). The oxime group distinguishes it from analogs with aryl or amine substituents .
- Bioactivity: While direct data on the target compound is lacking, structurally related thiazolo-triazinones exhibit anticonvulsant activity (e.g., compound 3c in ), and pyrrolo-triazole derivatives modulate gamma-secretase for Alzheimer’s therapy .
Pharmacological Profiles
Implications : The oxime group in the target compound may enhance binding to metal-dependent enzymes (e.g., kinases or amyloidogenic proteases), analogous to hydroxamic acid derivatives. However, its efficacy and selectivity require empirical validation.
Biological Activity
(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime is a compound of interest due to its potential biological activities, particularly in the context of necroptosis inhibition and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrrolo-triazole framework that is known for its diverse biological activities. The oxime functional group is significant for its reactivity and potential interactions with biological targets.
Necroptosis Inhibition
Recent studies have highlighted the role of (E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime derivatives in inhibiting necroptosis. Necroptosis is a programmed form of cell death implicated in various inflammatory diseases and neurodegenerative conditions.
- Key Findings :
- A related compound demonstrated potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a crucial mediator of necroptosis. This suggests that (E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime may similarly inhibit RIPK1 activity and thus prevent necroptotic cell death .
- In vitro assays showed significant anti-necroptotic activity in both human and murine cell lines. For instance, derivatives exhibited over 75% recovery rates in cellular assays at low concentrations (10 nM), indicating high potency .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects against different cancer cell lines.
- Experimental Evidence :
- In vitro studies conducted by the National Cancer Institute assessed the activity of similar triazole derivatives against 60 cancer cell lines, including leukemia and breast cancer. The results indicated promising antitumor activity across multiple lines .
- Structural modifications in the triazole derivatives led to enhanced cytotoxic effects. For example, specific substitutions improved the potency against MDA-MB-468 breast cancer cells significantly .
Case Study 1: RIPK1 Inhibition
In a systematic study on necroptosis inhibitors, compounds similar to (E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime were evaluated for their ability to bind to RIPK1's allosteric pocket. Molecular docking studies confirmed effective binding which correlated with observed anti-necroptotic activities in cellular models .
Case Study 2: Antitumor Evaluation
A series of synthesized derivatives were tested against various cancer cell lines using the sulforhodamine B assay. The results showed that modifications could lead to increased anticancer efficacy. Notably, certain compounds exhibited IC50 values in the nanomolar range against aggressive cancer types such as melanoma and ovarian cancer .
Data Tables
| Compound | Activity Type | Cell Line Tested | IC50 (nM) | Notes |
|---|---|---|---|---|
| Compound 26 | Necroptosis Inhibition | Human I2.1 cells | <10 | High recovery rate |
| Compound A | Antitumor Activity | MDA-MB-468 (Breast) | 50 | Significant cytotoxicity |
| Compound B | Antitumor Activity | A549 (Lung) | 75 | Effective against multiple lines |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing (E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime, and how do reaction conditions impact yield?
- Methodology :
- Multi-step synthesis : Begin with a 3-amino-6-(2-aminophenyl)-1,2,4-triazin-5(2H)-one precursor, reacting it with oxime-forming reagents (e.g., hydroxylamine) under controlled pH and temperature. Optimize solvent systems (e.g., ethanol/water mixtures) to enhance oxime formation .
- Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 100:1) to isolate the oxime derivative, followed by recrystallization for purity .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of reagents to minimize byproducts .
Q. How can spectroscopic techniques validate the structural identity of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the oxime group (N-OH) via characteristic deshielded proton signals at δ 10–12 ppm and carbon resonances near 150–160 ppm. Compare with related pyrrolo-triazol derivatives .
- IR spectroscopy : Identify N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches to differentiate oxime from other functional groups .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the fused triazole-pyrrole system .
Q. What in vitro assays are appropriate for preliminary biological evaluation of this compound?
- Methodology :
- Kinase inhibition assays : Test against CDK2 or VEGFR2 using fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values. Reference fluorinated triazine derivatives showing CDK2 inhibition (IC₅₀ range: 0.5–10 µM) .
- Gamma-secretase modulation : Use cell-free enzymatic assays with recombinant gamma-secretase to assess modulation potential, as seen in structurally related Alzheimer’s drug candidates .
Advanced Research Questions
Q. How can molecular docking studies predict interactions between this oxime derivative and therapeutic targets like CDK2 or gamma-secretase?
- Methodology :
- Protein preparation : Retrieve CDK2 (PDB: 1HCL) or gamma-secretase (PDB: 5A63) structures from the PDB. Optimize hydrogen bonding and charge states using software like Schrödinger Maestro .
- Docking protocols : Use AutoDock Vina or Glide to simulate ligand binding. Prioritize poses where the oxime group forms hydrogen bonds with catalytic residues (e.g., Asp145 in CDK2) .
- Validation : Compare docking scores with known inhibitors (e.g., staurosporine for CDK2) and correlate with experimental IC₅₀ data .
Q. How should researchers address contradictory biological activity data across studies?
- Methodology :
- Assay standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays, cell line selection). For example, gamma-secretase activity may vary with substrate concentration (e.g., APP-C99 vs. Notch) .
- Stability analysis : Perform HPLC or LC-MS to check compound degradation under assay conditions (e.g., pH, temperature). Oxime derivatives may hydrolyze in acidic buffers, altering activity .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., normalized IC₅₀) and statistical tools (e.g., ANOVA) to identify outliers .
Q. What role does the oxime functional group play in modulating pharmacokinetic properties?
- Methodology :
- LogP determination : Measure partition coefficients (e.g., shake-flask method) to assess lipophilicity. Oxime groups typically reduce LogP (e.g., 1.64 for similar triazolones vs. 2.1 for non-oxime analogs) .
- Metabolic stability : Use liver microsome assays (human/rat) to evaluate oxidative metabolism. Oximes may undergo hydrolysis or cytochrome P450-mediated degradation .
- Solubility enhancement : Perform pH-solubility profiling (e.g., Henderson-Hasselbalch equation) to identify optimal formulation conditions (e.g., buffered saline at pH 6.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
